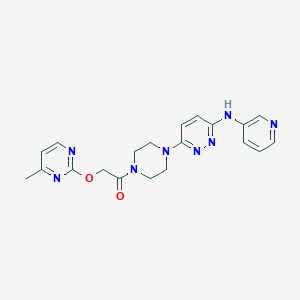
2-((4-Methylpyrimidin-2-yl)oxy)-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Methylpyrimidin-2-yl)oxy)-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that features a combination of pyrimidine, pyridazine, and piperazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methylpyrimidin-2-yl)oxy)-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Pyrimidine Moiety: The starting material, 4-methylpyrimidine, is synthesized through the condensation of acetoacetate with formamide under acidic conditions.
Pyridazine Synthesis: The pyridazine ring is formed by reacting hydrazine with a suitable dicarbonyl compound, such as diethyl oxalate, followed by cyclization.
Piperazine Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable halogenated precursor.
Final Coupling: The final step involves coupling the pyrimidine and pyridazine moieties via an ether linkage, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the nitrogens in the pyridazine and pyrimidine rings, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Hydrogenated heterocyclic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of multi-heterocyclic systems in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential therapeutic applications, particularly in the treatment of diseases such as cancer, due to its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-((4-Methylpyrimidin-2-yl)oxy)-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and thereby exerting its biological effects. The exact pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-Methylpyrimidin-2-yl)oxy)-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanol
- 2-((4-Methylpyrimidin-2-yl)oxy)-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanoic acid
Uniqueness
Compared to similar compounds, 2-((4-Methylpyrimidin-2-yl)oxy)-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is unique due to its specific combination of heterocyclic rings and the presence of both ether and amine functionalities
Eigenschaften
IUPAC Name |
2-(4-methylpyrimidin-2-yl)oxy-1-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O2/c1-15-6-8-22-20(23-15)30-14-19(29)28-11-9-27(10-12-28)18-5-4-17(25-26-18)24-16-3-2-7-21-13-16/h2-8,13H,9-12,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXGEZYFAAMXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
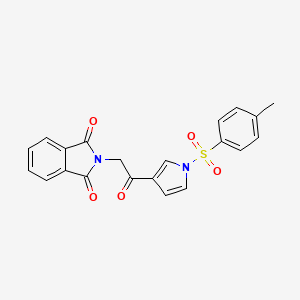
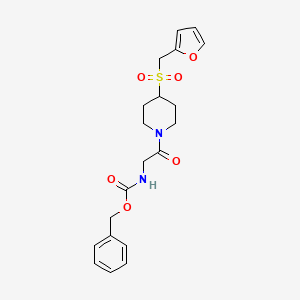
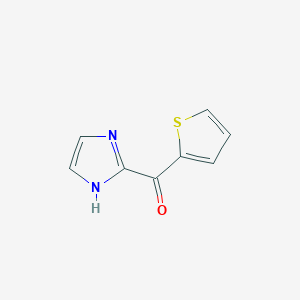
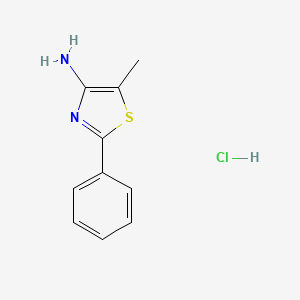
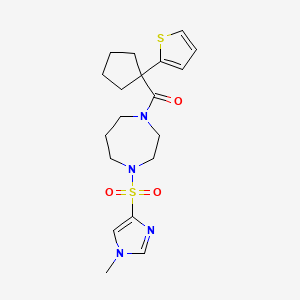
![2-(benzylsulfanyl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2649065.png)
![2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2649067.png)
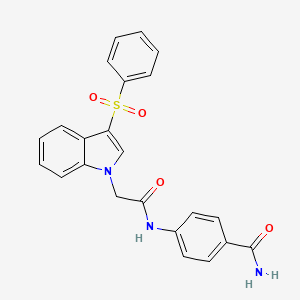
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2649070.png)
![1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine](/img/structure/B2649071.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2649072.png)
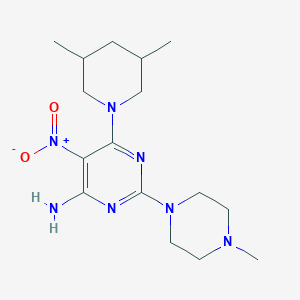
![2-(3,4-Dimethoxyphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2649074.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane](/img/structure/B2649076.png)
